molecular formula C14H11N3O6 B15073473 4-nitro-N-[(Z)-(2,3,4-trihydroxyphenyl)methylideneamino]benzamide

4-nitro-N-[(Z)-(2,3,4-trihydroxyphenyl)methylideneamino]benzamide

Cat. No.: B15073473
M. Wt: 317.25 g/mol
InChI Key: OQNGYRBQYWPKIC-CHHVJCJISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-nitro-N-[(Z)-(2,3,4-trihydroxyphenyl)methylideneamino]benzamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of a nitro group, a benzamide moiety, and a trihydroxyphenyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 4-nitro-N-[(Z)-(2,3,4-trihydroxyphenyl)methylideneamino]benzamide typically involves multiple steps. One common method includes the condensation of 4-nitrobenzoyl chloride with 2,3,4-trihydroxybenzaldehyde in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using advanced catalytic systems and continuous flow reactors .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

4-nitro-N-[(Z)-(2,3,4-trihydroxyphenyl)methylideneamino]benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-nitro-N-[(Z)-(2,3,4-trihydroxyphenyl)methylideneamino]benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trihydroxyphenyl group can form hydrogen bonds and π-π interactions with proteins, influencing their function and activity .

Comparison with Similar Compounds

Similar compounds include:

4-nitro-N-[(Z)-(2,3,4-trihydroxyphenyl)methylideneamino]benzamide stands out due to its unique combination of functional groups, which confer a wide range of reactivity and applications.

Properties

Molecular Formula

C14H11N3O6

Molecular Weight

317.25 g/mol

IUPAC Name

4-nitro-N-[(Z)-(2,3,4-trihydroxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C14H11N3O6/c18-11-6-3-9(12(19)13(11)20)7-15-16-14(21)8-1-4-10(5-2-8)17(22)23/h1-7,18-20H,(H,16,21)/b15-7-

InChI Key

OQNGYRBQYWPKIC-CHHVJCJISA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N/N=C\C2=C(C(=C(C=C2)O)O)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C(=O)NN=CC2=C(C(=C(C=C2)O)O)O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.